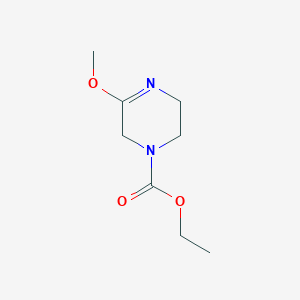
ethyl 6-methoxy-3,5-dihydro-2H-pyrazine-4-carboxylate
Description
Ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate is a chemical compound that belongs to the pyrazine family Pyrazines are known for their aromatic properties and are often used in the synthesis of various pharmaceuticals and agrochemicals
Properties
CAS No. |
190908-89-5 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
ethyl 6-methoxy-3,5-dihydro-2H-pyrazine-4-carboxylate |
InChI |
InChI=1S/C8H14N2O3/c1-3-13-8(11)10-5-4-9-7(6-10)12-2/h3-6H2,1-2H3 |
InChI Key |
QXCKMYQORPBDKG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN=C(C1)OC |
Canonical SMILES |
CCOC(=O)N1CCN=C(C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl 3-methoxyacrylate with a suitable hydrazine derivative, followed by cyclization to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-1-carboxylate derivatives, while substitution reactions can introduce various functional groups into the pyrazine ring.
Scientific Research Applications
Ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate can be compared with other pyrazine derivatives, such as:
- Ethyl pyrazine-2-carboxylate
- 3-Methoxypyrazine-2-carboxylate
- 5,6-Dihydropyrazine-2-carboxylate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


